molecular formula C8H6ClNO3 B8373865 4-Methoxycarbonylnicotinoyl chloride CAS No. 38173-40-9

4-Methoxycarbonylnicotinoyl chloride

Cat. No.: B8373865
CAS No.: 38173-40-9
M. Wt: 199.59 g/mol
InChI Key: RWKNQGCJEPRQSS-UHFFFAOYSA-N
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Description

4-Methoxycarbonylnicotinoyl chloride is a nicotinoyl chloride derivative featuring a methoxycarbonyl group (-COOMe) at the 4-position of the pyridine ring. Structurally, it consists of a pyridine backbone with an acyl chloride (-COCl) at the 2-position (nicotinoyl configuration) and a methoxycarbonyl substituent at the 4-position. This compound is highly reactive due to the electron-withdrawing nature of both the acyl chloride and the methoxycarbonyl group, making it a valuable intermediate in pharmaceutical synthesis, particularly for forming amide or ester linkages in drug candidates.

Properties

CAS No.

38173-40-9

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

methyl 3-carbonochloridoylpyridine-4-carboxylate

InChI

InChI=1S/C8H6ClNO3/c1-13-8(12)5-2-3-10-4-6(5)7(9)11/h2-4H,1H3

InChI Key

RWKNQGCJEPRQSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds for Comparison

4-Methylnicotinic Acid Hydrochloride (CAS 55-22-1)

  • Structure : Pyridine ring with a methyl (-CH₃) group at the 4-position and a carboxylic acid (-COOH) at the 2-position, as a hydrochloride salt.
  • Reactivity : The methyl group is electron-donating, reducing the acidity of the carboxylic acid compared to the methoxycarbonyl substituent. The hydrochloride salt enhances water solubility, making it suitable for aqueous-phase reactions.
  • Applications : Primarily used as an intermediate in antihypertensive and anti-inflammatory drug synthesis.

4-(Methylamino)-3-Nitrobenzoyl Chloride (CAS 4021-12-9) Structure: Benzene ring with a nitro (-NO₂) group at the 3-position, a methylamino (-NHCH₃) group at the 4-position, and an acyl chloride (-COCl) at the 1-position. Reactivity: The nitro group is a strong electron-withdrawing group (EWG), significantly activating the acyl chloride for nucleophilic substitution. This compound exhibits faster reaction kinetics in amidation compared to pyridine-based analogs. Applications: Widely used in peptide coupling and synthesis of nitroaromatic pharmaceuticals.

Methacroylcholine Chloride (CAS 5039-78-1)

  • Structure : Contains a methacrylate group linked to choline, stabilized with MEHQ.
  • Reactivity : The quaternary ammonium group enhances solubility in polar solvents, while the methacrylate enables polymerization. Stabilizers like MEHQ reduce premature radical formation.
  • Applications : Utilized in biomedical hydrogels and controlled-release drug delivery systems.

Comparative Data Table

Compound Aromatic System Substituents Reactivity Profile Key Applications
4-Methoxycarbonylnicotinoyl chloride Pyridine 4-COOMe, 2-COCl High (dual EWG activation) Drug intermediates, peptide synthesis
4-Methylnicotinic Acid HCl Pyridine 4-CH₃, 2-COOH Moderate (hydrochloride enhances solubility) Antihypertensive agents
4-(Methylamino)-3-Nitrobenzoyl Chloride Benzene 3-NO₂, 4-NHCH₃, 1-COCl Very high (nitro EWG dominance) Peptide coupling, nitroaromatics
Methacroylcholine Chloride Methacrylate Choline, MEHQ stabilizer Polymerization-focused Biomedical hydrogels

Research Findings on Substituent Influence

  • Electronic Effects: The methoxycarbonyl group in 4-methoxycarbonylnicotinoyl chloride withdraws electrons via resonance, increasing the electrophilicity of the acyl chloride compared to alkyl-substituted analogs like 4-methylnicotinic acid. Nitro-substituted benzoyl chlorides (e.g., 4-(Methylamino)-3-nitrobenzoyl chloride) exhibit superior reactivity in SN2 reactions due to stronger EWG effects.
  • Solubility and Stability: Hydrochloride salts (e.g., 4-methylnicotinic acid HCl) offer better aqueous compatibility, whereas acyl chlorides require anhydrous conditions.
  • Synthetic Utility: Pyridine-based acyl chlorides (e.g., 4-methoxycarbonylnicotinoyl chloride) are preferred for heterocyclic drug synthesis, while benzene-based analogs dominate peptide chemistry.

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